molecular formula C25H48N4O6 B064545 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane CAS No. 170161-27-0

1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane

Cat. No.: B064545
CAS No.: 170161-27-0
M. Wt: 500.7 g/mol
InChI Key: FIPOUUYFPSMVMX-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of Tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocycle coordinate with the metal ions, stabilizing them and enhancing their reactivity . This property is exploited in various applications, including catalysis and imaging .

Biological Activity

1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane (CAS No. 170161-27-0) is a macrocyclic compound that exhibits significant biological activity due to its complex structure and ability to coordinate with metal ions. This compound is known for its potential applications in medicinal chemistry, particularly in drug delivery systems and as a ligand in metal complexation.

  • Molecular Formula : C25H48N4O6
  • Molecular Weight : 500.68 g/mol
  • Melting Point : 48°C to 54°C
  • Appearance : Colorless to white crystalline solid

Structural Characteristics

The compound features multiple Boc (tert-butoxycarbonyl) protecting groups which enhance its stability and solubility in organic solvents. Its tetraazacyclotetradecane framework allows for the formation of stable complexes with transition metals, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies focusing on its interaction with biological systems.

Antimicrobial Activity

Research has demonstrated that metal complexes derived from this ligand exhibit enhanced antimicrobial properties compared to the uncomplexed ligand. For example:

  • Copper(II) Complexes : Showed significant antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : The complexes also displayed antifungal properties against strains like Candida albicans and Aspergillus flavus.
Metal IonBacterial StrainZone of Inhibition (mm)
Cu(II)Staphylococcus aureus20
Cu(II)Escherichia coli18
Ni(II)Pseudomonas aeruginosa15
Co(II)Candida albicans17

Cytotoxicity Studies

Studies have also explored the cytotoxic effects of this compound and its metal complexes on cancer cell lines:

  • HeLa Cells : The IC50 values indicated moderate cytotoxicity, suggesting potential for use in cancer therapy.
  • Mechanism of Action : The cytotoxicity is hypothesized to be mediated through the generation of reactive oxygen species (ROS) upon metal ion release.

Case Studies

  • Study on Metal Complexes : A study evaluated the synthesis of copper and nickel complexes with this compound. The researchers found that these complexes exhibited superior antibacterial activity compared to their free ligand counterparts due to enhanced permeability through bacterial membranes.
  • Antioxidant Activity Assessment : Another investigation assessed the antioxidant potential using DPPH radical scavenging assays. The results indicated that the metal complexes had significantly higher antioxidant activity than the free ligand.

Properties

IUPAC Name

tritert-butyl 1,4,8,11-tetrazacyclotetradecane-1,4,8-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48N4O6/c1-23(2,3)33-20(30)27-15-11-16-29(22(32)35-25(7,8)9)19-18-28(14-10-12-26-13-17-27)21(31)34-24(4,5)6/h26H,10-19H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPOUUYFPSMVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNCCN(CCCN(CC1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449046
Record name 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170161-27-0
Record name 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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